N-({N'-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
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Overview
Description
N-({N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound that features a bromophenyl group, a hydrazinecarbonyl linkage, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves a multi-step process:
Formation of the hydrazone: The initial step involves the condensation of 3-bromobenzaldehyde with hydrazine to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-({N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be utilized in the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(2-Bromophenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
Uniqueness
N-({N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is unique due to the presence of both bromophenyl and fluorobenzamide groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C16H13BrFN3O2 |
---|---|
Molecular Weight |
378.20 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C16H13BrFN3O2/c17-13-5-1-3-11(7-13)9-20-21-15(22)10-19-16(23)12-4-2-6-14(18)8-12/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
RDGCEALXORBJSU-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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